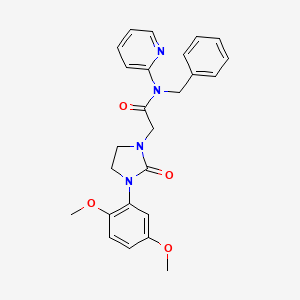
N-benzyl-2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C25H26N4O4 and its molecular weight is 446.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-benzyl-2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological properties and therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C25H26N4O4
- Molecular Weight : 446.507 g/mol
- CAS Number : 1324349-50-9
The structure includes:
- A benzyl group attached to the imidazolidinone ring.
- A 2,5-dimethoxyphenyl moiety linked to the carbon adjacent to the carbonyl group.
- A pyridinyl group connected to the nitrogen atom of an acetamide functional group.
Anticonvulsant Activity
Research has indicated that compounds similar to N-benzyl derivatives exhibit significant anticonvulsant properties. For instance, studies on related acetamido derivatives demonstrated potent anticonvulsant activities with effective doses (ED50) comparable to established drugs like phenytoin. For example:
- N-benzyl-2-acetamido-3-methoxypropionamide showed an ED50 of 8.3 mg/kg in mice for seizure protection .
Src Kinase Inhibition
The compound's structural features suggest potential Src kinase inhibitory activity. In studies involving N-benzyl-substituted derivatives, it was observed that certain modifications could enhance potency against c-Src kinase. The unsubstituted N-benzyl derivative exhibited GI50 values of 1.34 µM in specific cell lines, indicating promising anticancer activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-benzyl derivatives. Modifications in the benzyl substitution and the presence of heteroatoms significantly influence biological outcomes:
- Substituent Variations : Introduction of halogens or alkyl groups on the benzyl ring can alter lipophilicity and bioactivity.
- Heteroatom Positioning : Placement of small heteroatoms adjacent to key functional groups has been shown to enhance potency against specific targets like Src kinase .
In Vitro Studies
In vitro evaluations have demonstrated that N-benzyl derivatives can modulate cellular pathways involved in stress responses and apoptosis. For example, compounds designed based on this scaffold have been tested for their ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, with some exhibiting maximal protective activity at low concentrations (EC50 as low as 0.1 µM) .
Case Studies
- Case Study on ER Stress Protection : A study highlighted a derivative with a similar scaffold that provided significant protection against ER stress-induced apoptosis in pancreatic β-cells, showcasing its potential for diabetes treatment .
- Src Kinase Activity : Another study focused on a series of N-benzyl acetamides that were evaluated for their Src kinase inhibitory activities in engineered cell lines, revealing that specific substitutions could enhance their anticancer efficacy while maintaining low toxicity profiles .
Properties
IUPAC Name |
N-benzyl-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-32-20-11-12-22(33-2)21(16-20)28-15-14-27(25(28)31)18-24(30)29(23-10-6-7-13-26-23)17-19-8-4-3-5-9-19/h3-13,16H,14-15,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFGMHXDAJIDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CCN(C2=O)CC(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














